

Serological Assays for Detecting HCoV-NL63 Antibodies: Application Notes and Protocols

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Compound of Interest

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Introduction: Understanding HCoV-NL63 and the Importance of Serological Testing

Human coronavirus NL63 (HCoV-NL63) is a member of the Alphacoronavirus genus and is a common causative agent of respiratory tract infections, particularly in children and the elderly.[1][2] While typically associated with mild to moderate upper respiratory illness, it can lead to more severe conditions such as croup and bronchiolitis.[1] HCoV-NL63 gains entry into host cells via the angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by SARS-CoV and SARS-CoV-2.[1][3]

The viral genome of HCoV-NL63 is a single-stranded, positive-sense RNA of approximately 27.5 kb. It encodes for several structural proteins, including the Spike (S), Nucleocapsid (N), Membrane (M), and Envelope (E) proteins, as well as non-structural proteins involved in viral replication.[1] The S protein, particularly its S1 subunit, is crucial for receptor binding, while the N protein is highly immunogenic and abundantly expressed during infection.[1] These two proteins are the primary targets for antibody-based detection in serological assays.

Serological assays are indispensable tools for studying the epidemiology of HCoV-NL63, understanding the host immune response, and for the development of vaccines and therapeutics. These assays detect the presence of antibodies (e.g., IgG, IgM, IgA) specific to HCoV-NL63 in patient serum or plasma, which can indicate a current or past infection.

I. Key Serological Assays and Their Principles

Several serological methods are employed for the detection of HCoV-NL63 antibodies, each with its own advantages and limitations. The most common assays include:

- **Enzyme-Linked Immunosorbent Assay (ELISA):** A widely used, sensitive, and high-throughput method for detecting and quantifying antibodies. In an indirect ELISA format, a plate is coated with a specific HCoV-NL63 antigen (e.g., recombinant S1 or N protein). Patient serum is added, and if antibodies against the antigen are present, they will bind. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added, followed by a substrate that produces a measurable color change.
- **Neutralization Assay:** Considered the gold standard for determining the functional ability of antibodies to block viral entry into cells. In a microneutralization assay, patient serum is serially diluted and incubated with a known amount of infectious HCoV-NL63. This mixture is then added to susceptible cells (e.g., LLC-MK2). The presence of neutralizing antibodies will prevent the virus from infecting the cells, which can be visualized by the absence of a cytopathic effect (CPE).
- **Western Blot:** A technique used to detect specific proteins in a sample. For HCoV-NL63, this involves separating viral proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with patient serum. If specific antibodies are present, they will bind to the corresponding viral protein bands, which are then detected using an enzyme-linked secondary antibody.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on HCoV-NL63 seroprevalence and assay performance.

Table 1: HCoV-NL63 Seroprevalence in Different Populations

Population	Sample Size	Assay Type	Seroprevalence (%)	Geographic Location	Reference
Healthy Adults	100	Microneutralization	71	Australia	[4]
General Population (Pre-COVID-19)	100	Neutralization Assay	63	Guangxi, China	[1]
Children (< 20 years)	Not specified	N protein ELISA	High seropositivity	Not specified	[2]
Children (2.5 - 3.5 years)	Part of 139	N protein ELISA	75	Not specified	[5]
Adults	105	ELISA	98	Not specified	[6]

Table 2: HCoV-NL63 Antibody Titers

Population	Assay Type	Median Geometric Mean Titer (GMT)	Titer Range	Reference
Healthy Adults	Microneutralization	14	Up to 63	[4]
General Population (Pre-COVID-19)	Neutralization Assay	393	Not specified	[1]

Table 3: Performance of HCoV-NL63 Serological Assays

Assay Type	Antigen	Sensitivity (%)	Specificity (%)	Cross-Reactivity Notes	Reference
Whole-virus ELISA	Whole HCoV-NL63	Not specified	Capable of distinguishing from HCoV-229E and HCoV-OC43	Minimal cross-reactivity with HCoV-229E and HCoV-OC43 observed.	
N protein ELISA	Recombinant N protein	Not specified	Species-specific	N protein of HCoV-NL63 shares only 42% amino acid identity with HCoV-229E N protein, suggesting low cross-reactivity.	[5]

III. Experimental Protocols

A. Indirect ELISA Protocol for HCoV-NL63 Antibody Detection (In-house, Whole-Virus Lysate)

This protocol is adapted from a method for developing a whole-virus ELISA and can be modified for use with recombinant S1 or N proteins.

Materials:

- High-titer HCoV-NL63 virus stock
- LLC-MK2 cells

- 96-well Nunc MicroWell™ plates
- Coating Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6
- Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)
- Blocking Buffer: 5% non-fat dry milk in PBS-T
- Sample Diluent: 1% non-fat dry milk in PBS-T
- Human serum samples (heat-inactivated at 56°C for 30 minutes)
- Positive and negative control sera
- Secondary Antibody: HRP-conjugated goat anti-human IgG
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2 M H₂SO₄
- Microplate reader

Protocol:

- Antigen Preparation (Whole-Virus Lysate):
 - Culture HCoV-NL63 in LLC-MK2 cells to produce a high-titer virus stock.
 - Concentrate and purify the virus from the cell culture supernatant.
 - Inactivate the virus (e.g., with beta-propiolactone) and determine the total protein concentration.
- Plate Coating:
 - Dilute the viral protein to an optimal concentration (e.g., 0.75 µg/mL) in Coating Buffer.
 - Add 50 µL of the diluted antigen to each well of a 96-well plate.

- Incubate overnight at 4°C.
- Washing and Blocking:
 - Wash the plate 5 times with 200 µL/well of Wash Buffer.
 - Add 200 µL/well of Blocking Buffer.
 - Incubate for 1 hour at room temperature.
 - Wash the plate 5 times with 200 µL/well of Wash Buffer.
- Sample Incubation:
 - Dilute serum samples (e.g., 1:200) in Sample Diluent.
 - Add 100 µL of diluted sera (including positive and negative controls) to the appropriate wells.
 - Incubate for 1 hour at 37°C.
- Secondary Antibody Incubation:
 - Wash the plate 5 times with 200 µL/well of Wash Buffer.
 - Dilute the HRP-conjugated anti-human IgG secondary antibody in Sample Diluent to its optimal concentration.
 - Add 100 µL of the diluted secondary antibody to each well.
 - Incubate for 1 hour at 37°C.
- Detection:
 - Wash the plate 5 times with 200 µL/well of Wash Buffer.
 - Add 100 µL of TMB substrate to each well.
 - Incubate in the dark at room temperature for 10-15 minutes.

- Add 50 µL of Stop Solution to each well to stop the reaction.
- Data Acquisition:
 - Read the absorbance at 450 nm using a microplate reader.

B. Microneutralization Assay Protocol for HCoV-NL63

This protocol is based on a published method for determining HCoV-NL63 neutralizing antibody titers.[\[4\]](#)

Materials:

- HCoV-NL63 virus stock (e.g., Amsterdam-1 strain)
- LLC-MK2 cells
- 96-well cell culture plates
- OptiMEM/GlutaMAX medium
- Bovine Serum Albumin (BSA)
- Human serum samples (heat-inactivated at 56°C for 30 minutes)
- Cell culture incubator (37°C, 5% CO₂)

Protocol:

- Serum Dilution:
 - In a separate 96-well plate, perform a serial dilution of the heat-inactivated plasma samples. Start with a 1:10 dilution in OptiMEM/GlutaMAX. A log₂ dilution series can be prepared up to a final dilution of 1:160.[\[4\]](#)
- Virus-Serum Incubation:
 - Add 100 TCID₅₀ (50% tissue culture infectious dose) of HCoV-NL63 in OptiMEM with 0.5% BSA to each well containing the diluted serum.[\[4\]](#)

- Incubate the plate for 1 hour at room temperature to allow antibodies to neutralize the virus.^[4]
- Infection of Cells:
 - Prepare a 96-well plate with a confluent monolayer of LLC-MK2 cells.
 - Transfer aliquots of the serum/virus mixture from the dilution plate to four replicate wells of the LLC-MK2 cell plate.^[4]
 - Include control wells on each plate:
 - No virus, no serum (negative control)
 - Serum-free virus (positive control)
- Incubation and Observation:
 - Incubate the plates at 37°C in a 5% CO₂ incubator.
 - Observe the cells daily for the development of cytopathic effect (CPE) for a defined period (e.g., 5-7 days).
- Data Analysis:
 - The neutralizing antibody titer is determined as the highest dilution of serum that completely inhibits CPE in at least 50% of the wells.

C. Western Blot Protocol for HCoV-NL63 Antibody Detection

This is a general protocol that can be optimized for the detection of antibodies against specific HCoV-NL63 proteins.

Materials:

- HCoV-NL63 infected cell lysate or purified recombinant HCoV-NL63 protein (e.g., N protein)

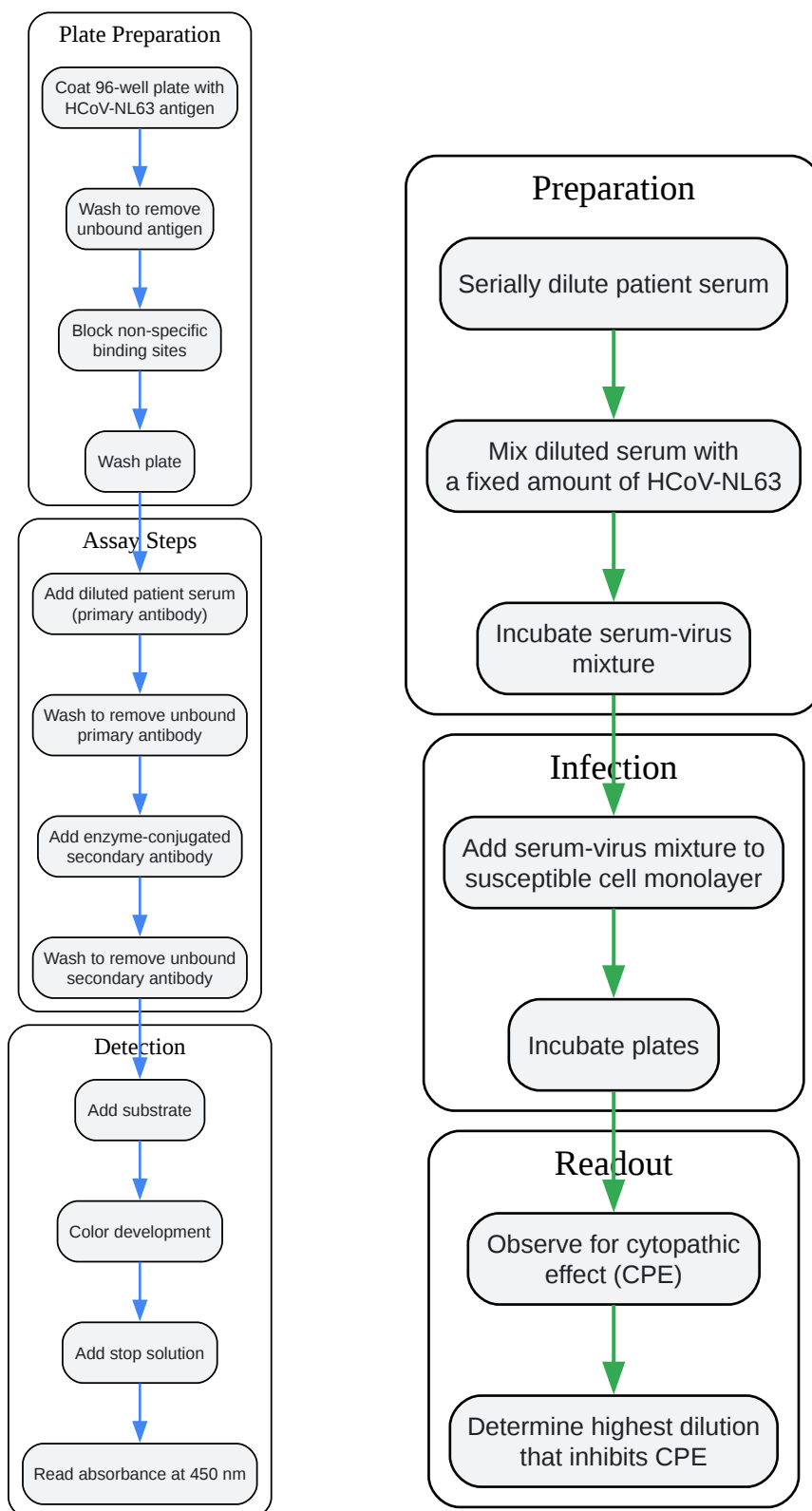
- SDS-PAGE gels (e.g., 12% acrylamide)
- PVDF or nitrocellulose membrane
- Transfer buffer
- Tris-Buffered Saline (TBS)
- Wash Buffer: TBS with 0.1% Tween-20 (TBST)
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST
- Primary Antibody Dilution Buffer: As per blocking buffer
- Human serum samples
- Secondary Antibody: HRP-conjugated anti-human IgG
- ECL (Enhanced Chemiluminescence) detection reagents
- Imaging system

Protocol:

- Protein Separation:
 - Prepare protein samples by mixing with Laemmli sample buffer and heating.
 - Load samples onto an SDS-PAGE gel alongside a molecular weight marker.
 - Run the gel to separate the proteins by size. The HCoV-NL63 N protein is approximately 45 kDa.[\[7\]](#)
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:

- Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle shaking to block non-specific binding sites.
- Primary Antibody Incubation:
 - Dilute the human serum (primary antibody) in Primary Antibody Dilution Buffer. Optimal dilutions should be determined empirically but can range from 1:100 to 1:1000.
 - Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.
- Washing:
 - Wash the membrane three times for 5-10 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer (e.g., 1:2000 to 1:10,000).
 - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle shaking.
- Final Washes and Detection:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
 - Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.

IV. Visualizations



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